molecular formula C10H16N2O4S3 B194999 Dorzolamide, (+/-)-(cis)- CAS No. 120279-90-5

Dorzolamide, (+/-)-(cis)-

Cat. No. B194999
M. Wt: 324.4 g/mol
InChI Key: IAVUPMFITXYVAF-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .


Synthesis Analysis

The synthetic method of Dorzolamide involves intermediate compound Ia and Ib . The method has a high yield and avoids the use of hypertoxic raw material . The reaction conditions are gentle, and there is no violent heat release or acute gas release, decreasing the danger of operation .


Molecular Structure Analysis

Dorzolamide has a molecular formula of C10H16N2O4S3 . Its structure includes a thieno[2,3-b]thiopyran-2-sulfonamide group .


Chemical Reactions Analysis

As a carbonic anhydrase inhibitor, Dorzolamide works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .


Physical And Chemical Properties Analysis

Dorzolamide has an average mass of 324.44 and a monoisotopic mass of 324.02721908 . It has a chemical formula of C10H16N2O4S3 .

Scientific Research Applications

Computer-Aided Drug Discovery

Dorzolamide, a small molecule drug, has been successfully developed through computer-aided drug design (CADD). CADD has revolutionized pharmaceutical research by accelerating the discovery and optimization of bioactive molecules like Dorzolamide. This approach has significantly influenced the clinical status of various experimental drugs (Talele, Khedkar, & Rigby, 2010).

Pharmacokinetics and Dynamics

Dorzolamide, a carbonic anhydrase inhibitor for ophthalmic application, showcases its pharmacokinetic and pharmacodynamic properties through its absorption via the cornea and stroma. It inhibits carbonic anhydrase in the ciliary process, leading to a reduction in aqueous humour production. This demonstrates its therapeutic effect in glaucoma treatment (Martens-Lobenhoffer & Banditt, 2002).

Ocular Blood Flow Impact

Research has explored Dorzolamide's impact on ocular blood flow, particularly in patients with glaucoma or ocular hypertension. Studies have shown that Dorzolamide does not significantly change flow parameters in the retrobulbar or retinal vessels, highlighting its specific ocular hypotensive effects without major vascular alterations (Bergstrand, Heijl, & Harris, 2002).

Nanoformulations for Ocular Hypertension

The development of mucoadhesive nanoformulations of Dorzolamide HCl represents a significant advancement. These formulations are designed to enhance ocular residence time and reduce systemic side effects, showcasing a promising direction for clinical application in treating ocular hypertension (Manchanda & Sahoo, 2018).

Effect on Retinal Circulation

Studies have also focused on Dorzolamide's effects on retinal circulation, particularly in subjects with normal vision. Findings indicate that a single dose of Dorzolamide does not significantly alter hemodynamic parameters in the retinal circulation, emphasizing its targeted therapeutic action (Grunwald, Mathur, & Dupont, 2009).

Safety And Hazards

Dorzolamide is contraindicated in patients who are hypersensitive to any component of this product . The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration . Systemic, nonserious drug-related events occurred in 15 patients randomized to beta-blockers and in 8 patients randomized to CAI .

Future Directions

Dorzolamide is indicated for the management of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It can also be used in combination with timolol for the same indication in patients who are insufficiently responsive to ophthalmic beta-blockers . Its pre-operative use was also investigated to prevent elevated intraocular pressure after neodynium yttrium aluminum garnet laser posterior capsulotomy .

Relevant Papers The papers retrieved provide valuable insights into the use of Dorzolamide. One study compared dorzolamide with 0.5% timolol gel . Another study discussed the lessons learned from randomized clinical trials on glaucoma medical therapy for the management of pediatric glaucoma . A third study discussed the clinical pharmacokinetics of Dorzolamide .

properties

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152786
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dorzolamide, (+/-)-(cis)-

CAS RN

120279-90-5
Record name Dorzolamide, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorzolamide, (+/-)-(cis)-
Reactant of Route 2
Dorzolamide, (+/-)-(cis)-
Reactant of Route 3
Dorzolamide, (+/-)-(cis)-
Reactant of Route 4
Dorzolamide, (+/-)-(cis)-
Reactant of Route 5
Dorzolamide, (+/-)-(cis)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dorzolamide, (+/-)-(cis)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.